molecular formula C13H20IN3S B14864266 N-({[(2,6-dimethylanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide

N-({[(2,6-dimethylanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide

Cat. No.: B14864266
M. Wt: 377.29 g/mol
InChI Key: INMJDTDNLSUABM-UHFFFAOYSA-N
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Description

{(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide is a complex organic compound characterized by its unique structure and properties

Preparation Methods

The synthesis of {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide typically involves multiple steps. The initial step often includes the preparation of the 2,6-dimethylphenylamine derivative, followed by the introduction of the methylsulfanyl group. The final step involves the formation of the azanium iodide structure through a series of condensation reactions under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

{(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide stands out due to its unique structural features and reactivity. Similar compounds include:

    2,6-Dimethylphenylamine derivatives: These compounds share the phenylamine core but differ in their substituents.

    Methylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different overall structures.

    Azanium iodides: Other azanium iodide compounds with varying substituents and properties. The uniqueness of {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20IN3S

Molecular Weight

377.29 g/mol

IUPAC Name

[[(2,6-dimethylanilino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide

InChI

InChI=1S/C13H19N3S.HI/c1-10-7-6-8-11(2)12(10)15-13(17-5)14-9-16(3)4;/h6-9H,1-5H3;1H

InChI Key

INMJDTDNLSUABM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=NC=[N+](C)C)SC.[I-]

Origin of Product

United States

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